molecular formula C10H12ClNO B1331190 3-chloro-N-(4-methylphenyl)propanamide CAS No. 19342-88-2

3-chloro-N-(4-methylphenyl)propanamide

Cat. No.: B1331190
CAS No.: 19342-88-2
M. Wt: 197.66 g/mol
InChI Key: NPUKNSNXTYIEOE-UHFFFAOYSA-N
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Description

3-chloro-N-(4-methylphenyl)propanamide is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83154. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUKNSNXTYIEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292482
Record name 3-chloro-N-(4-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19342-88-2
Record name NSC83154
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-N-(4-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance Within Amide Chemistry and N Substituted Propanamide Derivatives

The amide functional group is one of the most fundamental and pervasive linkages in chemistry and biology, forming the backbone of proteins and finding use in a vast array of synthetic materials and pharmaceuticals. N-substituted propanamide derivatives, a specific subclass of amides, are of significant interest due to their structural similarity to biological molecules and their versatile chemical properties.

These derivatives serve as crucial intermediates in organic synthesis and as scaffolds for the development of new therapeutic agents. Research has demonstrated that N-substituted propanamides can exhibit a range of biological activities, including antioxidant and anti-inflammatory properties. ontosight.aiuni.lu The specific nature of the substituent on the nitrogen atom and modifications to the propanamide chain can dramatically influence the compound's physical properties and biological efficacy. The exploration of novel N-substituted propanamide derivatives continues to be an active area of research, aimed at discovering compounds with enhanced or novel functionalities. nih.gov

Research Landscape of Chloroamide and N Aryl Amide Analogues

The introduction of a chlorine atom into an organic molecule can have profound effects on its biological activity. eurochlor.orgmdpi.com This modification can alter the compound's lipophilicity, electronic distribution, and metabolic stability, often leading to enhanced potency or a modified pharmacological profile. chemrxiv.org Chloroamides, a class of compounds characterized by a chlorine atom on the acyl or alkyl portion of an amide, are investigated for a variety of applications. For instance, a significant number of 3-chloro monocyclic β-lactams have been shown to possess powerful antibacterial, anti-inflammatory, and anticonvulsant activities. mdpi.com

Similarly, N-aryl amides, where an aromatic ring is attached to the amide nitrogen, are a cornerstone of medicinal chemistry. This structural motif is present in numerous approved drugs. The synthesis and chemical reactivity of N-aryl chloroacetamides, close structural relatives of the title compound, have been explored, revealing their potential as antimicrobial agents. glpbio.com The combination of a chloro-substituent and an N-aryl group, as seen in 3-chloro-N-(4-methylphenyl)propanamide, thus represents a strategic design element in the synthesis of potentially bioactive molecules.

Current Academic Relevance of 3 Chloro N 4 Methylphenyl Propanamide and Its Isomers

Established Synthetic Routes to this compound

The most direct and commonly employed methods for the synthesis of this compound involve the formation of an amide linkage. These methods are well-documented and provide reliable access to the target compound.

Amidation of 3-Chloropropanoyl Chloride with 4-Methylaniline Derivatives

A primary and efficient route to this compound is the acylation of 4-methylaniline (p-toluidine) with 3-chloropropanoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is typically conducted in the presence of a base to neutralize the hydrogen chloride byproduct.

The reaction involves the nucleophilic attack of the amino group of 4-methylaniline on the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. The subsequent elimination of a chloride ion results in the formation of the amide bond. A suitable base, such as triethylamine (B128534) or sodium hydroxide (B78521), is crucial to drive the reaction to completion by scavenging the HCl generated. A detailed experimental procedure for a similar synthesis, the reaction of α-chloropropionyl chloride with p-toluidine, involves a biphasic system of toluene (B28343) and aqueous sodium hydroxide at low temperatures, followed by stirring at room temperature. nih.gov

Representative Reaction Conditions:

ParameterValueReference
Amine 4-methylaniline (p-toluidine) nih.gov
Acylating Agent 3-chloropropanoyl chloride nih.gov
Base Sodium Hydroxide (aqueous) nih.gov
Solvent Toluene nih.gov
Temperature 0 °C to room temperature nih.gov
Reaction Time Approximately 1 hour nih.gov

Condensation Reactions with Substituted Benzamines and Propanoic Acids

An alternative to using highly reactive acyl chlorides is the direct condensation of 3-chloropropanoic acid with 4-methylaniline. This method typically requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

The reaction mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. While this method avoids the handling of moisture-sensitive acyl chlorides, it may require more complex purification procedures to remove the coupling agent byproducts.

General Principles and Advanced Strategies for Chloroamide and Propanamide Synthesis

Beyond the direct amidation and condensation routes, several advanced synthetic strategies can be applied to the synthesis of chloroamides and propanamides, including the target molecule. These methods offer alternative pathways that can be advantageous under specific circumstances.

Electrophilic Chlorination of Secondary Anilides

Electrophilic chlorination of a precursor anilide, such as N-(4-methylphenyl)propanamide, presents a potential route to introduce the chlorine atom. This approach involves the reaction of the aromatic ring of the anilide with an electrophilic chlorine source. The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of the chlorination.

The amide group is an ortho-, para-directing group, while the methyl group is also ortho-, para-directing. Therefore, the electrophilic chlorination of N-(4-methylphenyl)propanamide would be expected to yield a mixture of chlorinated products. The position of chlorination (ortho or meta to the amide group) can be influenced by the choice of chlorinating agent and reaction conditions. For instance, organocatalytic methods have been developed for highly ortho-selective chlorination of anilines. nih.govnih.gov

Factors Influencing Regioselectivity in Electrophilic Chlorination of Anilides:

FactorInfluence on Regioselectivity
Steric Hindrance Bulky substituents can hinder attack at the ortho position, favoring para substitution.
Electronic Effects The electron-donating nature of the amide and methyl groups activates the ortho and para positions for electrophilic attack.
Chlorinating Agent Different chlorinating agents (e.g., N-chlorosuccinimide, sulfuryl chloride) can exhibit different selectivities.
Catalyst The use of specific catalysts can direct the chlorination to a particular position, such as the ortho position. nih.govnih.gov

Copper-Catalyzed N-Arylation of Amides (Goldberg Reaction and Mechanistic Insights)

The Goldberg reaction is a copper-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amide. In the context of synthesizing this compound, this would involve the reaction of 3-chloropropanamide with an aryl halide such as 4-iodotoluene. This method is particularly useful for constructing the N-aryl amide bond.

The catalytic cycle of the Goldberg reaction generally involves the formation of a copper(I) amidate complex. nih.gov This complex then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated amide and regenerate the copper(I) catalyst. The use of chelating diamine ligands can significantly enhance the efficiency of the reaction by controlling the concentration and reactivity of the active catalytic species. nih.gov

Umpolung Amide Synthesis (UmAS) for N-Aryl Amides

Umpolung Amide Synthesis (UmAS) is a modern approach to amide bond formation that reverses the traditional polarity of the reacting partners. Instead of a nucleophilic amine and an electrophilic acyl donor, UmAS typically involves an electrophilic amine equivalent and a nucleophilic acyl anion equivalent. nih.gov

A recent development in UmAS enables the direct synthesis of N-aryl amides from the reaction of α-fluoronitroalkanes and N-aryl hydroxylamines, promoted by a simple Brønsted base. This method has been shown to be effective for a range of N-aryl amides and offers a novel disconnection for the synthesis of molecules like this compound. The reaction proceeds without the need for activating agents for the acyl component.

General Procedure for Umpolung N-Aryl Amide Synthesis:

ComponentRoleReference
Aryl Hydroxylamine Nucleophilic amine precursor
α-Fluoronitroalkane Acyl anion equivalent
Base (e.g., Cs₂CO₃) Promoter
Solvent Organic solvent (e.g., THF)

This strategy represents a significant departure from classical amide synthesis and highlights the expanding toolkit available to synthetic chemists for the construction of complex amide-containing molecules.

One-Pot Synthetic Protocols for Propanamide Analogues

One-pot synthesis represents an efficient strategy in chemical manufacturing, streamlining multi-step reactions into a single operation without isolating intermediates. This approach enhances efficiency, reduces waste, and can lower operational costs. For the synthesis of propanamide analogues, various one-pot methodologies have been developed, primarily focusing on the amidation of carboxylic acids.

A prevalent method involves the activation of a carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride in situ. researchgate.netrsc.org This highly reactive intermediate is then immediately treated with an appropriate amine to yield the desired amide. researchgate.netrsc.org This protocol is effective for producing both secondary and tertiary amides, even with sterically hindered amines, and often results in excellent yields. rsc.org The process is also noted for its compatibility with acid-sensitive groups and its ability to maintain the stereochemical integrity of chiral substrates, making it suitable for large-scale industrial production. rsc.org

Another approach utilizes different coupling agents to facilitate the amide bond formation under mild conditions. For instance, 2,2-dichloro-1,3-diisopropylimidazolidine-4,5-dione has been used as a coupling agent for the catalyst-free, one-pot synthesis of amides from carboxylic acids and amines or their ammonium (B1175870) salts. researchgate.net This method is advantageous as reactions can proceed smoothly at ambient temperatures, which is beneficial for thermally sensitive compounds. researchgate.net

Biocatalysis offers a green alternative for amide synthesis. Lipase-catalyzed enzymatic amidation presents an environmentally friendly option compatible with a diverse range of amines and acids. researchgate.net Furthermore, biosynthetic cascades have been engineered in microorganisms like E. coli. port.ac.uk By leveraging enzymes from the auxin pathways of plants, such as tryptophan-2-monooxygenase (iaaM) and indole-3-acetamide (B105759) hydrolase (iaaH), it is possible to create one-pot processes for producing various amides and carboxylic acids. port.ac.uk

The table below summarizes various one-pot amidation methods applicable to the synthesis of propanamide analogues.

Table 1: Comparison of One-Pot Amidation Protocols

Activating/Coupling Agent Amine Source Key Advantages Typical Conditions
Thionyl Chloride (SOCl₂) Primary/Secondary Amines High yields, suitable for sterically hindered substrates, scalable. rsc.org In situ formation of acyl chloride followed by amine addition. researchgate.netrsc.org
2,2-dichloro-1,3-diisopropylimidazolidine-4,5-dione Amines/Ammonium Salts Catalyst-free, proceeds at ambient temperature, suitable for thermosensitive groups. researchgate.net Mild, one-pot mixing of reagents. researchgate.net
Lipase (Enzymatic) Wide range of amines Environmentally friendly, high specificity. researchgate.net Aqueous conditions, mild temperatures. researchgate.net

Process Development and Optimization in Amide Manufacturing Research

Continuous Flow Chemistry Applications for α-Chloroamide Precursors

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical and chemical manufacturing, offering significant advantages over traditional batch processing. ijprajournal.commdpi.com These benefits include enhanced heat and mass transfer, improved safety due to smaller reaction volumes, greater reaction efficiency, and better reproducibility. ijprajournal.com For the synthesis of α-chloroamide precursors, flow chemistry provides a robust platform for managing highly exothermic or hazardous reactions safely. rsc.orgrsc.org

The synthesis of α-chloroamides often involves reactive intermediates and potentially hazardous reagents like chloroacetyl chloride. researchgate.net In a continuous flow setup, reagents are pumped through a network of tubes or channels where they mix and react. ijprajournal.com The small internal volume and high surface-area-to-volume ratio of microreactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, thereby minimizing the risk of thermal runaway and improving product selectivity. rsc.orgrsc.org

For example, a continuous flow process can be designed for the synthesis of sulfonyl chlorides, which are key building blocks for some amide-based active pharmaceutical ingredients (APIs). rsc.orgrsc.orgresearchgate.net In one such process, a dual-function reagent, 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH), was used for the oxidative chlorination of thiols or disulfides. rsc.orgrsc.org The use of a small volume reactor (639 μL) and a short residence time (41 seconds) resulted in a very high space–time yield and enabled exquisite control over the reaction, improving the inherent safety of the process. rsc.org This methodology can be adapted for the precursors of this compound, ensuring a safer and more efficient production pathway.

Strategies for Batch-to-Continuous Process Conversion

The transition from traditional batch manufacturing to continuous flow processes is a key strategy for modernizing pharmaceutical and chemical production. ijprajournal.commdpi.com This conversion offers enhanced safety, consistency, and efficiency. The primary strategy involves redesigning the synthesis pathway to be compatible with a continuous-flow system, which may consist of plug flow reactors (PFRs) or continuous-stirred tank reactors (CSTRs). ijprajournal.com

Key considerations for this transition include:

Reaction Kinetics: A thorough understanding of the reaction kinetics is crucial for determining the optimal reactor volume, flow rates, and residence time to achieve high conversion and selectivity.

Heat and Mass Transfer: Flow reactors provide superior heat and mass transfer compared to batch reactors. ijprajournal.com The process must be designed to leverage this advantage, especially for highly exothermic or fast reactions.

Solvent and Reagent Compatibility: The choice of solvents and the concentration of reagents must be optimized for the flow system to prevent precipitation or clogging, which can disrupt the continuous operation.

In-line Analysis and Control: Implementing real-time monitoring and automated control systems is essential for maintaining process stability and ensuring consistent product quality. This can involve techniques like online NMR or infrared spectroscopy.

Downstream Processing: Continuous flow synthesis must be integrated with continuous downstream operations, such as extraction, crystallization, and filtration, to create a fully continuous manufacturing process.

Scalability Considerations in Synthetic Development

A major advantage of continuous flow chemistry is its straightforward scalability. ijprajournal.com Unlike batch processes, where scaling up involves using larger reactors and can introduce new challenges related to mixing and heat transfer, scaling up a flow process is typically achieved through "scaling out." This involves running multiple microreactors in parallel or simply extending the operational time of a single unit. ijprajournal.com This approach ensures that the optimized reaction conditions, such as the high surface-area-to-volume ratio and efficient heat transfer, remain consistent, regardless of the production scale.

However, several factors must be considered for successful scalability:

Robustness of the Process: The flow process must be robust and stable over extended periods of operation. This requires careful optimization of all reaction parameters and ensuring the long-term stability of catalysts and reagents.

Equipment Design: The design of the flow reactors and ancillary equipment must be suitable for the desired production scale. This includes selecting pumps that can deliver precise and stable flow rates and reactors made from materials compatible with the reaction chemistry.

Handling of Solids: If the reaction involves solids (as reactants, products, or catalysts), strategies must be in place to prevent clogging of the narrow channels of the flow reactors. This might involve using specific reactor designs or implementing techniques for solid handling in flow.

Cost-Effectiveness: While flow chemistry can reduce operational costs, the initial investment in specialized equipment can be significant. A thorough economic analysis is necessary to ensure the scalability is financially viable.

By addressing these considerations, continuous flow processes can be effectively scaled from laboratory-scale synthesis to industrial-scale manufacturing, enabling the efficient and safe production of compounds like this compound and its precursors.

Molecular Structure Elucidation by X-ray Diffraction

Two independent studies of 2-chloro-N-(4-methylphenyl)propanamide, utilizing both copper (Cu Kα) and molybdenum (Mo Kα) radiation sources, revealed that the compound crystallizes in the orthorhombic system with the space group Pbca. nih.govresearchgate.net The analysis was conducted at a low temperature of 100 K to minimize thermal vibrations and obtain high-quality data. researchgate.net The crystal structure contains eight molecules (Z = 8) per unit cell. researchgate.net

Table 1: Crystal Data for 2-Chloro-N-(4-methylphenyl)propanamide

Parameter Value (from Cu Kα radiation)
Chemical Formula C₁₀H₁₂ClNO
Formula Weight 197.66
Crystal System Orthorhombic
Space Group Pbca
a (Å) 9.5119 (3)
b (Å) 9.6885 (4)
c (Å) 21.8439 (8)
Volume (ų) 2013.05 (13)
Z 8
Temperature (K) 100

Source: nih.govresearchgate.net

The detailed structural analysis of 2-chloro-N-(4-methylphenyl)propanamide confirms the expected molecular geometry. The amide group displays characteristic bond lengths, with the C=O double bond measuring approximately 1.2233 Å and the N-C amide bond at 1.3448 Å. nih.govresearchgate.net These values are typical for amide functionalities and indicate resonance delocalization across the O=C-N system. researchgate.net

A key conformational feature is the relative orientation of the aryl ring and the amide backbone. The torsion angle C1—C7—N8—C9, which describes the twist of the phenyl ring relative to the amide plane, is approximately 45.3°. nih.gov In contrast, the acetamide (B32628) moiety itself is nearly planar, with a C—N—C—C torsion angle of about 179.0°, contributing to the structural stability. nih.gov

Table 2: Selected Geometric Parameters for 2-Chloro-N-(4-methylphenyl)propanamide (Å, °)

Parameter Bond Length (Å) / Angle (°)
Bond Lengths
O10—C9 1.2233 (18)
N8—C9 1.3448 (19)
Torsion Angles
C1—C7—N8—C9 45.3 (2)

Source: nih.govresearchgate.net

The crystal structure of the 2-chloro isomer exhibits crystallographic disorder, where the terminal chloro and methyl groups of the propanamide chain occupy overlapping positions. nih.gov The major component of this disorder has an occupancy of approximately 78%. nih.govresearchgate.net

The crystal packing is primarily stabilized by intermolecular hydrogen bonds. A classic N—H⋯O hydrogen bond forms between the amide groups of adjacent molecules, creating chains that propagate along the a-axis of the crystal. nih.govnih.gov These chains are further organized into stacks through weaker interactions, including C—H⋯O, C—Cl⋯O, and C—H⋯π interactions, resulting in a stable three-dimensional network. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Studies

NMR spectroscopy is an essential tool for confirming the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-methylphenyl group, the N-H proton of the amide, the methyl group protons, and the two methylene (B1212753) groups (-CH₂-) of the propanamide chain. The chemical shifts and splitting patterns (due to spin-spin coupling) of the methylene protons would be characteristic of the 3-chloro substitution pattern.

As a reference, the reported ¹H NMR data for the 2-chloro isomer in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the amide proton (δ 8.21 ppm), two doublets for the aromatic protons (δ 7.42 and 7.15 ppm), a quartet for the methine proton (δ 4.54 ppm), a singlet for the methyl group on the phenyl ring (δ 2.13 ppm), and a doublet for the terminal methyl group (δ 1.83 ppm). nih.gov

The ¹³C NMR spectrum provides complementary information. For this compound, distinct signals would appear for the carbonyl carbon, the carbons of the aromatic ring, the methyl carbon, and the two methylene carbons. The carbon atom bonded to the chlorine atom would exhibit a characteristic chemical shift. The ¹³C NMR spectrum of the 2-chloro isomer shows signals at δ 166.9 (C=O), 134.4, 134.0, 129.1, 119.7 (aromatic carbons), 55.9 (methine carbon), 22.4, and 20.5 (methyl carbons). nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be dominated by characteristic amide absorptions.

Key expected vibrational bands include:

N-H Stretching: A moderate to strong absorption band typically appears in the region of 3500–3300 cm⁻¹. This band is often broadened due to hydrogen bonding in the solid state. docbrown.info

C=O Stretching (Amide I band): A very strong and sharp absorption band is expected between 1690 and 1650 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide. docbrown.info

N-H Bending and C-N Stretching (Amide II band): A strong band is typically observed around 1650–1590 cm⁻¹, resulting from a combination of N-H bending and C-N stretching vibrations. docbrown.info

C-Cl Stretching: The vibration associated with the carbon-chlorine bond would appear in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound (C₁₀H₁₂ClNO), the exact molecular weight is 197.66 g/mol . nist.gov The mass spectrum would show a molecular ion peak [M]⁺ at m/z 197. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 199 with about one-third the intensity of the M+ peak is expected, which is a characteristic signature for a monochlorinated compound. docbrown.info

The fragmentation pattern would arise from the cleavage of the parent molecular ion. Common fragmentation pathways for amides include the cleavage of the C-N bond and the bond alpha to the carbonyl group. docbrown.info The presence of the chlorine atom would also influence the fragmentation, potentially leading to the loss of a chlorine radical or HCl. The mass spectrum for the 2-chloro isomer confirms the molecular ion at m/z 197. nih.gov

Table 3: List of Compound Names

Compound Name
This compound
2-chloro-N-(4-methylphenyl)propanamide

Elemental Composition Analysis

The elemental composition of a chemical compound provides the percentage by mass of each element present in the molecule. This fundamental data is crucial for confirming the identity and purity of a synthesized compound. The molecular formula for this compound has been determined to be C₁₀H₁₂ClNO.

Based on this molecular formula and the atomic masses of the constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Chlorine: 35.453 u, Nitrogen: 14.007 u, Oxygen: 15.999 u), the theoretical elemental composition has been calculated. Detailed research findings from experimental elemental analysis for this compound are not widely available in the reviewed scientific literature. However, the theoretical percentages provide a critical benchmark for any future experimental verification.

The calculated elemental composition is presented in the following data table.

Table 1: Calculated Elemental Composition of this compound

Element Symbol Atomic Mass (u) Number of Atoms Total Mass (u) Percentage (%)
Carbon C 12.011 10 120.11 60.76
Hydrogen H 1.008 12 12.096 6.12
Chlorine Cl 35.453 1 35.453 17.93
Nitrogen N 14.007 1 14.007 7.08
Oxygen O 15.999 1 15.999 8.09
Total 197.665 100.00

This table outlines the expected mass percentages of carbon, hydrogen, chlorine, nitrogen, and oxygen in a pure sample of the compound. Such data is typically confirmed experimentally through techniques like combustion analysis.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Propanamide Isomers and Derivatives (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net Investigations into amide derivatives frequently employ DFT to calculate a variety of molecular properties. nih.govmdpi.com

The first step in a computational study is typically geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. For amide compounds, this process is crucial as the planarity of the amide bond and the orientation of substituents significantly influence the molecule's properties. In related N-aryl amides, the C-N amide bond length and the torsion angle between the amide plane and the aromatic ring are key parameters. For instance, in the isomeric 2-chloro-N-(p-tolyl)propanamide, crystallographic studies have determined precise bond lengths and angles, such as N-C bond lengths around 1.344 Å and C=O bond lengths near 1.224 Å. nih.govresearchgate.net A computational geometry optimization for 3-chloro-N-(4-methylphenyl)propanamide would yield the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This data is illustrative as specific computational studies for this exact molecule are not publicly available. The values are based on typical parameters for similar structures.

Parameter Bond/Angle Predicted Value
Bond Length C=O ~1.23 Å
C-N (amide) ~1.35 Å
N-C (aryl) ~1.42 Å
C-Cl ~1.79 Å
Bond Angle O=C-N ~122°
C-N-C (aryl) ~125°

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. rsc.org DFT calculations are widely used to determine these orbital energies and visualize their distribution across the molecule, identifying likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative FMO Properties for this compound Note: This data is for illustrative purposes.

Property Value (eV)
HOMO Energy -6.5
LUMO Energy -0.8

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. After geometry optimization, these calculations can predict the frequencies and intensities of the fundamental vibrational modes of the molecule. Each calculated frequency corresponds to a specific atomic motion, such as the stretching of the C=O bond, the N-H bond, or the C-Cl bond, and the bending of various groups. By comparing the calculated spectrum with an experimental one, chemists can confirm the structure of a synthesized compound and assign specific peaks in the spectrum to their corresponding molecular vibrations.

From the electronic energies calculated by DFT, various thermodynamic properties like enthalpy, entropy, and Gibbs free energy can be derived. rsc.org Furthermore, conceptual DFT provides a framework for quantifying chemical reactivity through descriptors such as chemical potential (μ), hardness (η), and electrophilicity (ω). rsc.orgnih.gov These descriptors help in predicting the global reactivity of the molecule. For example, chemical hardness (calculated from the HOMO-LUMO gap) is a measure of the molecule's resistance to change in its electron distribution.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While quantum chemical studies typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular vibrations, conformational changes, and interactions with solvent molecules. For a molecule like this compound, an MD simulation could reveal the flexibility of the propanamide chain, the rotational dynamics around the N-aryl bond, and the stability of different conformers in various environments.

Stereodynamics and Atropisomerism Investigations (e.g., for N-chloroamides)

Atropisomerism is a type of chirality arising from restricted rotation around a single bond. acs.org In N-aryl amides, rotation around the N-aryl (Ar–N) and amide (N–CO) bonds can be hindered by bulky substituents, leading to stable, separable enantiomers. worktribe.comrsc.orgmanchester.ac.uk Computational studies are crucial for investigating the stereodynamics of these processes. researchgate.net By mapping the potential energy surface for rotation around the relevant bonds, researchers can identify the transition states and calculate the energy barriers to racemization. rsc.org Studies on related N-chloroamides have shown that racemization is often correlated with amide bond isomerization and that the electronic nature of the amide significantly influences the rotational barriers. worktribe.comrsc.orgrsc.org Similar computational investigations for this compound would determine its potential for atropisomerism and the configurational stability of its potential stereoisomers.

Predictive Modeling for Chemical Properties and Bioactivity Inference

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies, offers a pathway to infer the chemical properties and potential biological activities of "this compound". These computational techniques are fundamental in modern drug discovery and development, allowing for the screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological testing.

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By developing a robust QSAR model for a class of compounds, the activity of a new, unsynthesized molecule like "this compound" can be predicted. The models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

While specific QSAR studies on "this compound" are not available in the current literature, studies on analogous N-aryl amides and related structures demonstrate the utility of this approach. For example, QSAR studies have been successfully applied to series of N-aryl heteroarylisopropanolamines as HIV-1 protease inhibitors and to biphenyl (B1667301) carboxamide analogues for analgesic activity. nih.gov These studies often employ a variety of descriptors, including electronic, steric, and hydrophobic parameters, to build their predictive models.

To illustrate how such a model might be applied, consider a hypothetical QSAR study on a series of propanamide derivatives with a specific biological activity. The data could be presented as follows:

CompoundLog(1/C) (Observed Activity)Electronic Descriptor (e.g., Dipole Moment)Steric Descriptor (e.g., Molar Refractivity)Hydrophobic Descriptor (e.g., LogP)
Derivative 14.53.2 D652.8
Derivative 25.13.5 D703.1
Derivative 34.83.4 D682.9
This compoundPredicted3.3 D (Calculated)67 (Calculated)3.0 (Calculated)

Molecular docking is another powerful predictive tool that simulates the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme. This method predicts the preferred orientation of the ligand when bound to the receptor and estimates the strength of the interaction, often expressed as a docking score. By docking "this compound" into the active sites of various enzymes or receptors, its potential as an inhibitor or modulator can be inferred.

For instance, if "this compound" were to be investigated as a potential inhibitor of a specific kinase, a docking study would be performed. The results could be tabulated to compare its predicted binding affinity with that of a known inhibitor.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Known InhibitorKinase XYZ-9.5Lys72, Asp184
This compoundKinase XYZ-8.2Lys72, Glu91

These predictive models, while theoretical, provide essential guidance for further experimental research. They can help to refine molecular structures to enhance desired properties and bioactivities, thereby accelerating the discovery process. The application of these computational methods to "this compound" would be a logical step in characterizing its potential for various applications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to N-Aryl Amides

Quantitative Structure-Activity Relationship (QSAR) studies are foundational in medicinal chemistry for developing mathematical models that relate the chemical structure of a compound to its biological activity. nite.go.jpmdpi.com For the N-aryl amide class, these methodologies provide a framework for predicting the efficacy of new derivatives.

The first step in building a QSAR model is to represent the molecular structure using numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic and thermodynamic properties. nih.gov

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include the Wiener index and Kier's shape indices, which relate to molecular branching and shape. nih.govnih.govresearchgate.net

Spatial (Geometric) Descriptors: Calculated from the 3D structure of the molecule, these descriptors include properties like molecular volume, surface area, and moments of inertia. nih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, polarizability, and energies of frontier molecular orbitals (HOMO and LUMO). dergipark.org.tr Such descriptors are critical for modeling interactions involving electrostatic forces.

Thermodynamic Descriptors: Properties like heat of formation, entropy, and hydration energy fall into this category. dergipark.org.tr They are particularly relevant for understanding ligand-receptor binding energetics.

In QSAR studies on N-aryl derivatives, descriptors such as AlogP98 (a measure of lipophilicity), Dipole-Mag (dipole moment magnitude), and various topological indices have been shown to be important in describing bioactivity. nih.gov

Table 1: Common Molecular Descriptors in QSAR Studies

Descriptor Category Example Descriptors Information Encoded
Topological Wiener Index, Kappa Shape Indices, CHI-1 Molecular size, branching, and connectivity. nih.gov
Spatial/Geometric Molecular Volume, Surface Area The 3D size and shape of the molecule. nih.gov
Electronic Dipole Moment, ELUMO, Molar Refractivity Electron distribution, polarizability, and reactivity. researchgate.netdergipark.org.tr

| Thermodynamic | Heat of Formation, LogP, Entropy | Energy content, lipophilicity, and disorder. dergipark.org.trresearchgate.net |

Once descriptors are calculated, statistical methods are used to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the descriptors (independent variables) and biological activity (dependent variable). tandfonline.comnih.gov To select the most relevant descriptors and avoid overfitting, variable selection methods like stepwise regression or genetic function approximation (GFA) are employed. nih.govresearchgate.nettandfonline.com GFA is an algorithm-based method that mimics evolutionary principles to select optimal combinations of descriptors for generating robust models. researchgate.net

Model validation is a critical step to ensure that the developed QSAR model is robust and has predictive power. researchgate.net

Internal Validation: This is often performed using cross-validation techniques like the leave-one-out (LOO) method. In LOO, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound, and the resulting cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability. researchgate.net

External Validation: The ultimate test of a QSAR model is its ability to predict the activity of compounds not used in its development (the test set). mdpi.com The predictive ability is assessed using the predictive correlation coefficient (R²_pred). tandfonline.com

Y-Randomization: This test ensures the robustness of the model by repeatedly scrambling the biological activity data and rebuilding the model. A valid model should show low correlation coefficients for the randomized data. researchgate.netmdpi.com

Table 2: Statistical Methods and Validation Parameters in QSAR

Method/Parameter Description Purpose
Multiple Linear Regression (MLR) A statistical technique to model the linear relationship between multiple independent variables (descriptors) and a dependent variable (activity). nih.gov To create a simple, interpretable QSAR equation.
Genetic Function Approximation (GFA) An algorithm that selects the most relevant descriptors to build a predictive model. nih.gov To optimize the model and prevent overfitting.
Cross-Validation (q²) A technique for assessing the internal predictive ability of a model by systematically leaving out data points during training. nih.gov To estimate how the model will perform on new data.

| External Validation (R²_pred) | The process of using an independent test set to assess the model's true predictive power. tandfonline.com | To confirm the model's utility for predicting unknown compounds. |

Three-dimensional QSAR (3D-QSAR) methods consider the 3D structure of molecules and their surrounding interaction fields. mdpi.com Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. nih.govresearchgate.net

The CoMFA process involves several key steps:

Molecular Alignment: A set of structurally related molecules are superimposed based on a common scaffold or pharmacophore. This is a critical step, as the results are highly dependent on the alignment rule. researchgate.net

Grid Calculation: The aligned molecules are placed in a 3D grid. slideshare.net

Field Energy Calculation: At each grid point, steric and electrostatic interaction energies are calculated between the molecule and a probe atom (e.g., a sp³ carbon atom). mdpi.comslideshare.net

Statistical Correlation: The resulting energy values are used as descriptors and are correlated with biological activity using statistical methods, typically Partial Least Squares (PLS). slideshare.net

The results of a CoMFA study are often visualized as 3D contour maps, which highlight regions where specific properties are predicted to enhance or diminish biological activity. mdpi.com For example, green contours may indicate areas where steric bulk is favorable for activity, while red contours might show regions where negative electrostatic potential is preferred. mdpi.com These maps provide intuitive guidance for designing new, more potent compounds. nih.gov

Elucidation of Structural Modulations on Chemical Reactivity and Biological Interactions

The specific placement of atoms and functional groups within a molecule like 3-chloro-N-(4-methylphenyl)propanamide dictates its chemical reactivity and how it interacts with biological systems.

The position of the halogen atom on the propanamide side chain (e.g., 2-chloro vs. 3-chloro) significantly influences the molecule's electronic properties and reactivity. A chlorine atom at the 3-position (β-position to the carbonyl) acts as an electron-withdrawing group primarily through an inductive effect, which can influence the acidity of nearby protons and the susceptibility of the molecule to nucleophilic attack.

In the broader context of N-aryl amides, the position of a halogen on the aromatic ring is also a key determinant of the molecule's properties. Traditional electrophilic halogenation of N-aryl amides often results in a mixture of ortho- and para-substituted products. nih.govresearchgate.net However, achieving regioselective ortho-halogenation is of high interest because the introduction of a halogen at this position can drastically alter biological and physiological properties. nih.gov An ortho-halogen can engage in noncovalent interactions, such as halogen bonding with a backbone amide carbonyl, which can stabilize specific conformations required for biological activity. researchgate.net Halogenation can also activate or deactivate certain bonds within the molecule, enabling specific synthetic transformations. rsc.org

Modifications to the N-substituted aromatic ring are a cornerstone of SAR studies for this class of compounds. The nature and position of substituents on the phenyl ring of N-aryl amides can profoundly affect their chemical reactivity and biological interactions. mdpi.com

Electronic Effects: The presence of electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) on the aryl ring alters the electron density of the entire molecule. nih.gov For instance, electron-withdrawing groups can make the amide N-H proton more acidic and can activate the aromatic ring towards nucleophilic aromatic substitution, whereas electron-donating groups increase the ring's nucleophilicity, making it more susceptible to electrophilic attack. nih.govnih.gov

Steric Effects: The size and shape of substituents can influence how the molecule fits into a receptor's binding pocket. Bulky groups can create favorable van der Waals interactions but can also lead to steric hindrance that prevents optimal binding. drugdesign.org

Influence of Propanamide Backbone Substitutions

The propanamide backbone of this compound is a key determinant of its biological activity. Modifications to this backbone can significantly alter the compound's conformational flexibility, steric profile, and electronic properties, thereby influencing its interaction with biological targets. While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles derived from related N-aryl amides can provide valuable insights.

Substitutions on the propanamide backbone can be broadly categorized into modifications of the acyl group and alterations of the N-aryl group. N-alkylation, particularly N-methylation, of the amide nitrogen is a common strategy to modulate the conformational preferences of N-aryl amides. researchgate.net In secondary N-aryl amides, the trans conformation is generally favored. However, the introduction of a methyl group on the nitrogen can lead to a shift towards the cis conformation and a rotation of the aryl group to a more perpendicular orientation relative to the amide plane. researchgate.net This conformational shift can have a profound impact on the molecule's ability to bind to a target receptor, potentially leading to a decrease or enhancement of its biological activity.

Modification Potential Influence on Propanamide Backbone Anticipated Effect on Activity
N-methylationShifts conformational equilibrium from trans to cis; alters dihedral angle of the aryl group.Dependent on the specific target; could increase or decrease binding affinity due to altered molecular shape.
Acyl group substitutionChanges steric bulk and electronic properties of the carbonyl group.Can affect hydrogen bonding interactions and overall fit within a binding pocket.
N-aryl group modificationModifies π-electron density and potential for intramolecular interactions.Influences conformational stability and electronic interactions with the target.

Relationship between Molecular Features and Crystallization Behavior

The crystal structures of N-aryl amides are often characterized by the presence of strong N—H⋯O hydrogen bonds, which link molecules into chains or more complex networks. researchgate.net For instance, in the crystal structure of N-(4-methylphenyl)benzamide, molecules are linked into chains along the b-axis direction through such hydrogen bonds. researchgate.net The dihedral angle between the benzene (B151609) and methylphenyl rings in this compound is 63.41 (5)°, and the amide group makes a dihedral angle of 20.5 (1)° with the benzene ring, indicating a non-planar conformation. researchgate.net

The conformation of the propanamide chain also influences the crystal packing. The flexibility of the ethyl group allows for different spatial arrangements, which can affect the efficiency of the packing. The interplay between the strong N—H⋯O hydrogen bonds and weaker interactions like C—H⋯O and π–π stacking determines the final crystal structure.

Molecular Feature Role in Crystallization Observed in Related Compounds
Amide group (N-H and C=O)Formation of strong intermolecular N—H⋯O hydrogen bonds, often leading to chain or sheet structures.Yes, in N-(4-methylphenyl)benzamide and other N-aryl amides. researchgate.net
4-methylphenyl groupParticipates in π–π stacking interactions and van der Waals forces. The methyl group can influence packing by affecting steric hindrance.π–π stacking is a common feature in aromatic compounds.
3-chloro-propanamide chainThe chlorine atom can participate in C—H⋯Cl hydrogen bonds. The flexible chain can adopt different conformations to optimize packing.C—H⋯Cl contacts are known to influence crystal packing in chlorinated molecules. mdpi.com
Dihedral anglesThe relative orientation of the phenyl ring and the amide plane affects the overall molecular shape and how molecules pack together.Non-planar conformations are common, as seen in N-(4-methylphenyl)benzamide. researchgate.net

Pre Clinical Research and Biological Evaluation Paradigms for Amide Derivatives

In Vitro Assessment Strategies

In vitro assessments are fundamental in the preliminary screening of compounds, offering a controlled environment to evaluate their biological effects at a cellular and molecular level. These assays are crucial for identifying potential therapeutic activities and mechanisms of action before proceeding to more complex in vivo studies.

Antimicrobial Activity Screening against Bacterial Strains

The antimicrobial potential of novel synthetic compounds is a significant area of research due to the increasing challenge of antibiotic resistance. Amide derivatives are among the classes of compounds that have been investigated for their antimicrobial properties. nanobioletters.com The screening of 3-chloro-N-(4-methylphenyl)propanamide and its analogs would typically involve determining their efficacy against a panel of pathogenic bacterial strains, including both Gram-positive and Gram-negative bacteria.

Standard methods such as the agar (B569324) well diffusion assay or the broth microdilution method are employed to determine the minimum inhibitory concentration (MIC) of the compound. The MIC is the lowest concentration of the compound that visibly inhibits the growth of a microorganism. Research on N-substituted phenyl chloroacetamides has demonstrated that the nature and position of substituents on the phenyl ring can significantly influence antimicrobial activity. For instance, halogenated p-substituted phenyl rings have been associated with high lipophilicity, which may facilitate passage through the bacterial cell membrane. nih.gov

Table 1: Representative Antimicrobial Activity of Structurally Related N-Aryl Amide Derivatives This table presents illustrative data from studies on compounds structurally related to this compound to demonstrate the type of results obtained from antimicrobial screening.

Compound TypeBacterial StrainActivity (MIC in µg/mL)Reference
N-(4-chlorophenyl)-2-chloroacetamideStaphylococcus aureus62.5 nih.gov
N-(4-fluorophenyl)-2-chloroacetamideStaphylococcus aureus62.5 nih.gov
N-(3-bromophenyl)-2-chloroacetamideStaphylococcus aureus125 nih.gov
N-(4-chlorophenyl)-2-chloroacetamideEscherichia coli250 nih.gov
N-Aroyl-N-Aryl-Phenylalanine AmidesMycobacterium tuberculosisPotent Activity nih.gov

Antioxidant Activity Evaluation (e.g., Radical Scavenging, Lipid Peroxidation Inhibition)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Consequently, the evaluation of the antioxidant potential of new compounds is a critical aspect of pre-clinical research. The antioxidant activity of compounds like this compound can be assessed through various in vitro assays that measure their ability to scavenge free radicals or inhibit lipid peroxidation.

Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the hydrogen peroxide (H2O2) scavenging assay. researchgate.net In the DPPH assay, the ability of the compound to donate an electron or hydrogen atom to the stable DPPH radical is measured spectrophotometrically. mdpi.com Inhibition of lipid peroxidation is often evaluated by measuring the formation of malondialdehyde (MDA), a product of lipid breakdown, in the presence of an oxidizing agent. nih.gov Studies on N-substituted indole-3-propanamide derivatives have shown that these compounds can exhibit significant inhibitory effects on superoxide (B77818) anion and lipid peroxidation. nih.gov

Table 2: Illustrative Antioxidant Activity of Related N-Substituted Propanamide Derivatives This table provides representative data from research on structurally similar compounds to illustrate the potential outcomes of antioxidant activity assays.

Compound TypeAssayResult (% Inhibition or IC50)Reference
N-H Indole-3-propanamide derivativeLipid Peroxidation Inhibition56-83% nih.gov
N-substituted Indole-3-propanamide derivativeSuperoxide Anion Scavenging94-100% nih.gov
(2-Methyl-3-(substituted thio)propanoyl)proline derivativeDPPH ScavengingIC50 = 69.56 µg\mL researchgate.net
(2-Methyl-3-(substituted thio)propanoyl)proline derivativeH2O2 Scavenging92.18% inhibition researchgate.net

Enzyme Inhibition and Receptor Binding Assays (e.g., Cyclooxygenase, Androgen Receptor)

The ability of a compound to interact with specific enzymes or receptors is a key determinant of its pharmacological effect. For a molecule like this compound, assays to determine its inhibitory activity against enzymes such as cyclooxygenase (COX) or its binding affinity to receptors like the androgen receptor (AR) could reveal potential anti-inflammatory or hormonal modulatory effects.

Cyclooxygenase enzymes (COX-1 and COX-2) are key in the synthesis of prostaglandins (B1171923) and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). acs.org The inhibitory activity of a compound against COX isoforms can be determined using in vitro assays that measure the production of prostaglandins. researchgate.net Derivatization of the carboxylate moiety in some NSAIDs into amides has been shown to generate potent and selective COX-2 inhibitors. nih.gov

The androgen receptor is a nuclear receptor that plays a crucial role in the development and progression of prostate cancer. nih.gov The binding affinity of a compound to the AR can be evaluated through competitive binding assays using a radiolabeled ligand. Structure-activity relationship studies of propanamide derivatives have led to the discovery of compounds that act as AR antagonists. nih.gov

Table 3: Representative Enzyme Inhibition and Receptor Binding Data for Related Amide Structures This table presents illustrative data from studies on structurally analogous compounds to demonstrate potential interactions with key biological targets.

Compound TypeTargetActivityReference
Indomethacin amide derivativeCOX-2Selective Inhibition nih.gov
Meclofenamic acid amide derivativeCOX-2Selective Inhibition nih.gov
Propanamide derivativeAndrogen ReceptorFull Antagonist nih.gov
Halo-substituted mixed ester/amideUreaseIC50 = 1.6±0.2 nM semanticscholar.org

Application of Cellular Models for Initial Activity Profiling

Cellular models provide a more biologically relevant system than isolated enzyme or receptor assays for the initial profiling of a compound's activity. These models can offer insights into a compound's effects on cellular processes such as proliferation, apoptosis, and signaling pathways. For a compound like this compound, a variety of cell lines could be utilized depending on the therapeutic area of interest.

For instance, to assess potential anticancer activity, human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), or PC-3 (prostate cancer) could be used. nih.gov The antiproliferative effects can be determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. High-throughput phenotypic profiling assays, such as the Cell Painting assay, can also be employed to characterize the morphological effects of a compound across various cellular organelles. researchgate.net

In Vivo Preclinical Studies in Animal Models

Following promising in vitro results, preclinical in vivo studies in animal models are essential to evaluate the efficacy and pharmacokinetic profile of a compound in a whole-organism system. These studies provide crucial data before a compound can be considered for clinical trials in humans.

Assessment in Neurological Models (e.g., Antiseizure Activity)

The central nervous system (CNS) is a key target for many therapeutic agents. Amide derivatives have been investigated for a range of neurological activities, including anticonvulsant effects. mdpi.comnih.gov To assess the potential antiseizure activity of this compound, various well-established animal models of seizures would be employed.

The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are two of the most widely used screening models for identifying potential anticonvulsant compounds. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures. nih.gov The efficacy of the compound is typically determined by its ability to protect the animals from seizures, and the dose at which it protects 50% of the animals (ED50) is calculated. Other models, such as the 6-Hz psychomotor seizure model, can be used to further characterize the anticonvulsant profile. nih.gov

Table 4: Representative Antiseizure Activity of Structurally Related Amide Derivatives in Animal Models This table presents illustrative data from research on structurally similar compounds to demonstrate the potential outcomes of in vivo antiseizure assessments.

Compound TypeAnimal ModelActivity (ED50 in mg/kg)Reference
N-3-arylamide substituted 5,5-cyclopropanespirohydantoinMES (mice, i.p.)9.2 nih.gov
((benzyloxy)benzyl)propanamide derivativeMES (mice, i.p.)48.0 nih.gov
((benzyloxy)benzyl)propanamide derivative6 Hz (32 mA, mice, i.p.)45.2 nih.gov
S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamideMES (mice, i.p.)44.46 mdpi.com
S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamidescPTZ (mice, i.p.)104.29 mdpi.com

Exploration of Systemic Pharmacokinetic Profiles in Preclinical Species

No data were found regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in any preclinical species. Information on key pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution is not available in the reviewed sources.

Elucidation of General Biological Interaction Mechanisms

Scientific literature detailing the general biological interaction mechanisms of this compound is not available. This includes a lack of information on its molecular targets, receptor binding affinities, or enzymatic inhibition profiles.

Applications in Chemical Synthesis and Advanced Materials Science

Utilization as Key Intermediates in Organic Synthesis

While direct studies on 3-chloro-N-(4-methylphenyl)propanamide are not extensively detailed in publicly available research, the closely related structural isomer, 2-chloro-N-(p-tolyl)propanamide, is recognized as a crucial starting material and intermediate in the synthesis of various organic compounds. nih.gov This analogous compound serves as a key precursor in the production of synthetically valuable active pharmaceutical ingredients (APIs). nih.gov

The reactivity of the chloro-amide functional group allows for a variety of chemical transformations. Research on 2-chloro-N-(p-tolyl)propanamide has demonstrated its utility in fundamental synthetic reactions, including cycloadditions and substitution reactions. nih.gov These transformations are essential for building the molecular frameworks of new pharmaceutical candidates and other complex organic molecules. Given the similar structural and electronic properties, it is highly probable that this compound can also function as a valuable intermediate in analogous synthetic pathways.

The synthesis of such chloro-N-arylpropanamides typically involves the reaction of a substituted aniline, in this case, p-toluidine, with a chloropropionyl chloride. nih.gov The resulting amide is a stable yet reactive molecule, poised for further chemical modification.

Contributions to Specialty Chemical Production (e.g., Agrochemicals, Fine Chemicals)

In the realm of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, compounds like this compound serve as important building blocks. The synthesis of complex molecules for pharmaceuticals, and other specialized fields often relies on the availability of such versatile intermediates. The ability of this compound to undergo further reactions allows for the introduction of new functional groups and the construction of intricate molecular architectures characteristic of fine chemicals.

Exploration in Fragrance and Odor Chemistry for Amide Compounds

The exploration of amide-containing compounds in the field of fragrance and odor chemistry has revealed that specific structural motifs can elicit distinct and desirable olfactory properties. While there is no direct public information on the scent profile of this compound, research into structurally related N-aryl amides has shown their potential as fragrance ingredients.

A notable example is the compound N-ethyl-N-(3-methylphenyl)propionamide, which has been identified as a fragrance material with appealing woody and vetiver-like characteristics. google.com This discovery highlights that the N-aryl amide scaffold can be a source of unique and valuable scents for the perfume industry. The specific arrangement of alkyl and aryl groups around the amide core is crucial in determining the final odor profile. Further sensory evaluation of this compound and its derivatives could potentially uncover novel fragrance properties. The general understanding is that amides can be utilized in a wide array of fragrance applications, from fine perfumes to household products. perfumerflavorist.com

Future Research Trajectories and Interdisciplinary Perspectives

Rational Design of Novel Amide Scaffolds for Targeted Research

The rational design of novel molecules is a cornerstone of modern medicinal chemistry and materials science. This approach moves beyond serendipitous discovery to a targeted process of creating compounds with specific desired properties. For derivatives of 3-chloro-N-(4-methylphenyl)propanamide, this involves the systematic modification of its chemical structure to enhance efficacy, selectivity, and other pharmacokinetic or pharmacodynamic parameters.

The core structure of this compound offers several points for modification. The amide linkage is a key feature, known for its stability and ability to participate in hydrogen bonding, a crucial interaction in biological systems. The aromatic ring and the chloro-substituent on the propanamide chain are also amenable to alteration. Future research will likely focus on creating libraries of analogs by varying the substituents on the phenyl ring, altering the length and branching of the alkyl chain, and replacing the chlorine atom with other functional groups.

The goal of this targeted design is to develop amide scaffolds with improved affinity and selectivity for specific biological targets. For instance, if the parent compound shows a particular biological activity, analogs can be designed to optimize this activity by fine-tuning the electronic and steric properties of the molecule. This process is often guided by computational modeling to predict how structural changes will affect the compound's interaction with its target.

A key aspect of rational design is the creation of structure-activity relationships (SARs). By synthesizing and testing a series of related compounds, researchers can identify the structural features that are essential for activity. This knowledge can then be used to design new, more potent, and selective compounds.

Advancements in High-Throughput Synthesis and Screening for Propanamide Derivatives

The ability to rapidly synthesize and test large numbers of compounds is essential for modern drug discovery and materials science. High-throughput synthesis (HTS) and high-throughput screening (HTS) are technologies that have revolutionized this process. These approaches can be applied to propanamide derivatives to accelerate the discovery of new lead compounds.

High-throughput synthesis involves the use of automated and parallel synthesis techniques to produce large libraries of compounds in a short amount of time. For propanamide derivatives, this could involve the use of robotic systems to perform the amide bond formation reaction with a wide variety of different starting materials. This would allow for the rapid generation of a diverse library of compounds based on the this compound scaffold.

Once a library of compounds has been synthesized, high-throughput screening can be used to rapidly assess their biological activity or physical properties. This involves the use of automated assays that can test thousands of compounds per day. For example, if the goal is to find new anticonvulsant drugs, a high-throughput screen could be used to test the ability of each compound in the library to protect neurons from seizure-like activity in a cell-based assay.

The combination of high-throughput synthesis and screening allows for the rapid exploration of a large chemical space. This significantly increases the chances of finding novel compounds with desired properties.

Synergistic Approaches Combining Computational and Experimental Methodologies

The integration of computational and experimental approaches has become a powerful paradigm in chemical research. This synergy allows for a more efficient and rational approach to the design and development of new molecules. For this compound and its derivatives, this could involve the use of a variety of computational tools to guide and interpret experimental studies.

Computational methods such as molecular docking and molecular dynamics simulations can be used to predict how these compounds will interact with biological targets. This information can be used to prioritize which compounds to synthesize and test experimentally. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the chemical structure of these compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of these compounds and their complexes with biological targets. This information can be used to validate and refine the computational models.

The iterative use of computational and experimental methods can lead to a much more rapid and efficient discovery process. Computational predictions can guide experimental work, and experimental results can be used to improve the accuracy of the computational models. This synergistic approach is likely to be a key driver of future research on propanamide derivatives.

Computational TechniqueApplication in Propanamide Research
Molecular Docking Predicts the binding mode and affinity of propanamide derivatives to target proteins.
Molecular Dynamics Simulates the dynamic behavior of propanamide-protein complexes to assess stability.
QSAR Develops models to predict the biological activity of new propanamide analogs based on their chemical structure.
Virtual Screening Screens large virtual libraries of propanamide derivatives to identify potential hits for synthesis and testing.

Expansion into Novel Application Areas beyond Current Scopes

While the initial interest in a compound like this compound might be in a specific area, its chemical scaffold may have potential in a wide range of other applications. Future research should explore the possibility of expanding the use of propanamide derivatives into novel therapeutic and industrial areas.

One promising area is in the development of new agrochemicals. Chloroacetamide herbicides are a well-established class of compounds used to control weeds in a variety of crops. cambridge.org The structural similarities between this compound and these herbicides suggest that it and its derivatives may also possess herbicidal activity. nih.govekb.eg Further research could focus on optimizing the herbicidal properties of this class of compounds. Additionally, some propanil (B472794) analogs have shown fungicidal activity, suggesting another potential application in agriculture. nih.gov

Another potential application is in the development of new anticonvulsant drugs. Recent studies have shown that some propanamide derivatives exhibit potent anticonvulsant activity in animal models of epilepsy. mdpi.comnih.gov This suggests that the this compound scaffold could be a promising starting point for the development of new treatments for this neurological disorder.

The table below summarizes the anticonvulsant activity of a lead propanamide derivative, compound 5, from a recent study. mdpi.com

Seizure ModelED₅₀ (mg/kg)
Maximal Electroshock (MES)48.0
6 Hz (32 mA)45.2
6 Hz (44 mA)201.3

Q & A

Q. How can researchers synthesize 3-chloro-N-(4-methylphenyl)propanamide with high purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution. A cold solution of 4-methylaniline in dry acetonitrile is reacted with 3-chloropropionyl chloride at 0°C, followed by stirring at 50°C for 24 hours. Reaction progress is monitored via TLC (hexane/ethyl acetate, 7:3). Work-up involves extraction with NaHCO₃ and dichloromethane, drying over MgSO₄, and solvent evaporation under vacuum. Yields typically exceed 95% . Key Steps :
StepConditionsAnalytical Validation
Reaction initiation0°C, dry ACNTLC monitoring
Heating50°C, 24 hNMR/IR for product confirmation
PurificationNaHCO₃ wash, MgSO₄ dryingMelting point analysis (388–391 K)

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat), conduct reactions in a fume hood, and avoid skin contact. Toxic or irritant byproducts require disposal in sealed containers. Waste must be neutralized (e.g., with 1 N NaOH) before disposal. Crystallization from dichloromethane should be performed in a glovebox for volatile solvents .

Q. How is the compound structurally validated post-synthesis?

  • Methodological Answer : Spectroscopic Techniques :
  • IR : Confirm amide C=O stretch (~1643 cm⁻¹) and N-H resonance (~3238 cm⁻¹) .
  • NMR : ¹H NMR peaks at δ 2.31 ppm (CH₃), 3.88 ppm (CH₂Cl), and 7.12–7.39 ppm (aromatic protons); ¹³C NMR signals at δ 167.70 ppm (C=O) .
    Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

  • Methodological Answer : Crystallize the compound via slow evaporation of dichloromethane at room temperature. Collect diffraction data using MoKα radiation (λ = 0.71073 Å). Refine the structure with SHELXL, applying riding models for H atoms. Key parameters include:
  • C=O bond length: 1.2326(14) Å
  • C–N–Car dihedral angle: -33.70(18)° (indicating restricted resonance)
  • Hydrogen-bonding networks (N–H···O and C–H···O) forming C₁¹(4) chains .
    Software : SHELX suite for refinement; ORTEP-3/WinGX for visualization .

Q. How do computational methods enhance understanding of the compound’s electronic properties?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to analyze:
  • Natural Bond Orbital (NBO) charges, highlighting electron density at the amide oxygen.
  • Nonlinear optical (NLO) properties via polarizability tensors.
  • Molecular electrostatic potential (MEP) maps to predict reactivity sites (e.g., electrophilic Cl atom) .
    Validation : Compare computed IR/NMR spectra with experimental data to assess accuracy .

Q. What strategies address contradictions in bioactivity data across structural analogs?

  • Methodological Answer : Conduct comparative crystallography and SAR studies. For example:
  • Replace the 4-methyl group with sulfamoyl (C9H11ClN2O3S) to assess antibacterial activity changes .
  • Compare hydrogen-bonding motifs (e.g., C–H···O vs. N–H···O) in analogs like 3-chloro-N-(4-sulfamoylphenyl)propanamide to correlate packing efficiency with solubility/bioavailability .
    Experimental Design : Use standardized cytotoxicity assays (e.g., MTT) under controlled pH/temperature to minimize variability .

Q. How can researchers optimize crystallization conditions for high-resolution diffraction?

  • Methodological Answer : Screen solvents (dichloromethane, ethanol) using the "slow evaporation" method. Adjust supersaturation by varying temperature (296–391 K). For twinned crystals, employ SHELXL’s TWIN/BASF commands. Validate with R-factor convergence (< 0.05) and check for disorders using PLATON .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-chloro-N-(4-methylphenyl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.